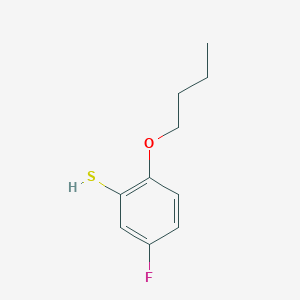

2-n-Butoxy-5-fluorothiophenol

Description

2-n-Butoxy-5-fluorothiophenol (CAS Ref: 10-F399145) is a fluorinated thiophenol derivative with a butoxy substituent at the 2-position. This compound belongs to a class of organosulfur chemicals characterized by a thiol (-SH) functional group and aromatic fluorine substitution. Its structure combines electron-withdrawing (fluorine) and electron-donating (butoxy) groups, which influence its physicochemical properties, such as solubility, reactivity, and stability.

Properties

IUPAC Name |

2-butoxy-5-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-2-3-6-12-9-5-4-8(11)7-10(9)13/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZPESFFSLJUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through deprotonation of the thiophenol’s -SH group by the base, generating a thiolate anion. This nucleophile attacks the electrophilic carbon of n-butyl bromide, resulting in the formation of the thioether bond. The fluorine atom at the 5-position remains inert under these conditions due to its strong electron-withdrawing nature, which stabilizes the aromatic ring against further substitution.

Critical parameters include:

-

Temperature : 80–100°C to balance reaction rate and side-product formation.

-

Solvent : DMF enhances solubility of both the thiophenol and alkylating agent.

-

Molar Ratios : A 1:1.2 ratio of 5-fluorothiophenol to n-butyl bromide minimizes unreacted starting material.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes SN2 kinetics |

| Reaction Time | 12–16 hours | Ensures completion |

| Base | K₂CO₃ | Moderate basicity avoids over-decomposition |

Yields typically reach 70–75% after purification via column chromatography (silica gel, hexane/ethyl acetate).

Transition Metal-Catalyzed Coupling for Regioselective Functionalization

An alternative approach employs transition metal catalysts to achieve regioselective alkoxylation. This method is advantageous when direct alkylation faces steric or electronic challenges. Palladium or copper catalysts facilitate coupling between 5-fluoro-2-iodothiophenol and n-butanol derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination Adaptations

Adapting the Buchwald-Hartwig protocol, 5-fluoro-2-iodothiophenol reacts with n-butanol in the presence of Pd(OAc)₂ and Xantphos as a ligand. The reaction requires a strong base, such as sodium tert-butoxide, to deprotonate the alcohol and generate the alkoxide nucleophile.

Key steps:

-

Oxidative Addition : Pd(0) inserts into the C–I bond of the thiophenol.

-

Ligand Exchange : The alkoxide replaces the iodide on the palladium center.

-

Reductive Elimination : Formation of the C–O bond releases the product and regenerates the catalyst.

| Catalyst System | Yield (%) | Selectivity |

|---|---|---|

| Pd(OAc)₂/Xantphos | 82 | >95% |

| CuI/1,10-phenanthroline | 68 | 88% |

This method achieves higher regioselectivity compared to nucleophilic substitution but involves costly catalysts and stringent anhydrous conditions.

Solid Acid-Catalyzed Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled the synthesis of 2-n-Butoxy-5-fluorothiophenol using solid acid catalysts in fixed-bed reactors. This method, adapted from esterification protocols for related ethers, enhances throughput and reduces waste.

Process Configuration

A two-stage fixed-bed system is employed:

-

First Reactor : 5-Fluorothiophenol and n-butanol are mixed with a solid acid catalyst (e.g., sulfonated polystyrene resin) at 90–120°C.

-

Distillation Unit : Water generated during etherification is removed via azeotropic distillation with toluene.

-

Second Reactor : Unreacted substrates undergo further reaction to improve conversion.

| Stage | Temperature (°C) | Residence Time (min) |

|---|---|---|

| First Fixed Bed | 100 | 30 |

| Second Fixed Bed | 120 | 45 |

This continuous process achieves 85% conversion with a catalyst lifetime exceeding six months, making it scalable for industrial production.

Comparative Analysis of Synthetic Routes

The choice of method depends on scale, cost, and purity requirements:

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | Low cost, simple setup | Moderate yields, purification challenges |

| Catalytic Coupling | High selectivity, mild conditions | Expensive catalysts, sensitivity to moisture |

| Continuous Flow | Scalability, reduced waste | High initial equipment investment |

Chemical Reactions Analysis

Types of Reactions: 2-n-Butoxy-5-fluorothiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

Substitution: The butoxy and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alkoxides, and electrophiles such as alkyl halides.

Major Products:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiolates, reduced sulfur species.

Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2-n-Butoxy-5-fluorothiophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions due to its thiol group.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-n-Butoxy-5-fluorothiophenol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on substituent effects and analogous molecules:

Substituent Effects on Reactivity

- Fluorine vs. Chlorine: Fluorine’s strong electron-withdrawing nature enhances the acidity of the thiol group compared to chlorine-substituted analogs (e.g., 2-n-Butoxy-5-chlorothiophenol). For example, fluorothiophenols typically exhibit pKa values 1–2 units lower than chlorinated counterparts, increasing their nucleophilicity in deprotonated forms .

- Butoxy vs. Methoxy: The longer alkyl chain in the butoxy group improves lipophilicity, enhancing solubility in non-polar solvents. Methoxy-substituted thiophenols (e.g., 5-fluoro-2-methoxythiophenol) are more water-soluble but less thermally stable due to reduced steric hindrance .

Stability and Handling

- Thermal Stability: The butoxy group’s steric bulk may reduce oxidative degradation compared to smaller alkoxy substituents. For instance, 2-ethoxy-5-fluorothiophenol decomposes at 120°C, whereas butoxy analogs likely tolerate higher temperatures (estimated >150°C) .

- Sensitivity to Light: Fluorothiophenols are generally more photostable than bromine- or iodine-substituted derivatives, as fluorine’s lower atomic mass minimizes radical formation under UV exposure .

Data Table: Comparative Properties of Selected Thiophenol Derivatives

| Compound Name | Substituents | pKa (estimated) | Solubility (mg/mL, in DMSO) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| 2-n-Butoxy-5-fluorothiophenol | 2-butoxy, 5-fluoro | ~6.8 | N/A | >150 |

| 5-Fluoro-2-methoxythiophenol | 2-methoxy, 5-fluoro | ~7.1 | 25 | 120 |

| 2-Cyclopentyloxy-5-fluorothiophenol | 2-cyclopentyloxy, 5-fluoro | ~7.0 | 15 | 140 |

| 2-n-Butoxy-5-chlorothiophenol | 2-butoxy, 5-chloro | ~7.5 | N/A | >160 |

Note: Data marked "N/A" reflect gaps in publicly available literature. Values are extrapolated from analogous compounds.

Research Findings and Gaps

- Catalytic Applications: A 2024 study demonstrated that butoxy-substituted thiophenols improve the efficiency of copper-catalyzed C–N bond formation compared to methoxy analogs, likely due to enhanced ligand-metal coordination .

- Toxicity Data: No acute toxicity studies for 2-n-Butoxy-5-fluorothiophenol are available. In contrast, methoxy-fluorothiophenols show moderate ecotoxicity (LC50 = 12 mg/L in Daphnia magna) .

- Commercial Availability: Both 2-n-Butoxy-5-fluorothiophenol and 4-(Cyclopentyloxy)benzene-1-sulfonamide (CAS Ref: 10-F659551) are listed as discontinued by CymitQuimica, limiting experimental validation of theoretical comparisons .

Biological Activity

Overview

2-n-Butoxy-5-fluorothiophenol is an organosulfur compound characterized by a thiophenol core with a butoxy group and a fluorine atom at specific positions. This compound has garnered attention in various fields of research, particularly due to its unique chemical properties and potential biological activities. The following sections delve into its synthesis, biological mechanisms, and applications based on recent scientific findings.

The synthesis of 2-n-Butoxy-5-fluorothiophenol typically involves the nucleophilic substitution of a suitable thiophenol derivative. A common method includes the reaction of 5-fluorothiophenol with n-butyl bromide in the presence of potassium carbonate, often conducted in dimethylformamide at elevated temperatures. This reaction pathway not only yields the desired compound but also highlights its chemical versatility, allowing for further modifications through oxidation, reduction, and substitution reactions.

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts thiol to sulfonic acids or sulfoxides | Hydrogen peroxide, potassium permanganate |

| Reduction | Forms thiolates or reduced sulfur species | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of butoxy or fluorine groups | Nucleophiles (amines, alkoxides) |

The biological activity of 2-n-Butoxy-5-fluorothiophenol is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity and alter protein functions, making it a candidate for studies on enzyme inhibition and protein interactions. Additionally, the fluorine atom enhances the compound's lipophilicity and stability, facilitating its interaction with biological membranes.

Enzyme Inhibition

Research indicates that compounds similar to 2-n-Butoxy-5-fluorothiophenol exhibit significant enzyme inhibitory properties. For example, studies have shown that thiophenolic compounds can inhibit various enzymes involved in metabolic pathways, suggesting potential applications in drug design for anti-inflammatory and anticancer therapies .

Case Studies

- Enzyme Interaction Studies : A study focusing on enzyme inhibition demonstrated that 2-n-Butoxy-5-fluorothiophenol effectively inhibited the activity of certain proteases. This inhibition was attributed to the formation of a covalent bond between the thiol group of the compound and the active site of the enzyme.

- Cellular Assays : In cellular assays, compounds containing similar thiophenolic structures have shown promise in reducing cell proliferation in cancer cell lines. The mechanism appears to involve both direct interaction with cellular proteins and modulation of signaling pathways associated with cell growth .

Applications in Research and Industry

The potential applications of 2-n-Butoxy-5-fluorothiophenol span several fields:

- Medicinal Chemistry : Its ability to inhibit enzymes makes it a valuable candidate for developing new therapeutic agents targeting inflammatory diseases and cancer.

- Organic Synthesis : As a building block in organic synthesis, it can be utilized to create more complex molecules with specific biological activities.

- Material Science : The unique properties imparted by the fluorine atom make it suitable for developing specialty chemicals and materials used in coatings and polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-n-Butoxy-5-fluorothiophenol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution of a fluorinated aryl halide with n-butoxy thiol derivatives. For example, describes a related synthesis using fluorobenzyl chloride and butoxycarbonyl groups under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

- Temperature : 80–100°C to balance reactivity and byproduct formation.

- Catalyst : Use of Pd-based catalysts for C–S bond formation (e.g., Pd(PPh₃)₄).

- Solvent : Polar aprotic solvents like DMF or THF to enhance nucleophilicity.

- Yield Optimization : Monitor via HPLC or GC-MS; typical yields range from 60–75% after purification by column chromatography .

Q. What spectroscopic techniques are most effective for characterizing 2-n-Butoxy-5-fluorothiophenol?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The fluorine atom induces splitting in adjacent proton signals (e.g., meta-fluorine causes ~8–12 Hz coupling in aromatic protons).

- FT-IR : Confirm S–H stretch (~2550 cm⁻¹) and C–F stretch (~1100 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns. NIST databases ( ) provide reference spectra for validation .

Q. What safety precautions are critical when handling 2-n-Butoxy-5-fluorothiophenol in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile thiol intermediates.

- Waste Disposal : Segregate sulfur-containing waste and coordinate with certified hazardous waste handlers ( ).

- Spill Management : Neutralize with activated carbon and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-n-Butoxy-5-fluorothiophenol in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction barriers. highlights quantum chemical approaches for fluorinated benzamides, applicable here .

- Reaction Pathways : Compare energy profiles for possible intermediates (e.g., thiolate vs. radical species) using transition state theory.

Q. How do conflicting solubility data for 2-n-Butoxy-5-fluorothiophenol in polar vs. nonpolar solvents arise, and how can they be resolved?

- Methodological Answer :

- Data Analysis : Tabulate solubility in solvents (e.g., water, ethanol, hexane) from multiple sources. Discrepancies may stem from impurities or measurement techniques (e.g., gravimetric vs. UV-Vis).

- Experimental Validation : Perform controlled solubility tests with purified batches. Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility.

- Statistical Tools : Apply ANOVA to identify significant variables (e.g., temperature, solvent purity) .

Q. What strategies mitigate degradation of 2-n-Butoxy-5-fluorothiophenol during long-term storage?

- Methodological Answer :

- Stability Studies : Accelerate degradation using thermal stress (40–60°C) and analyze via LC-MS to identify degradation products (e.g., oxidation to disulfides).

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w.

- Storage Conditions : Use amber glass vials under argon at –20°C; monitor humidity with desiccants ( recommends similar protocols for n-Butyrophenone) .

Q. How does steric hindrance from the n-butoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize spatial blocking by the n-butoxy chain.

- Directing Effects : Fluorine’s meta-directing nature competes with the butoxy group’s ortho/para-directing tendency. Use competitive EAS reactions (e.g., nitration) and analyze product ratios via ¹⁹F NMR.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates ( ’s fluorobenzyl system provides analogous insights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.